molecular formula C14H16ClNO3 B2805774 [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411254-90-3

[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No. B2805774
CAS RN: 2411254-90-3
M. Wt: 281.74
InChI Key: JIVLHXAXRDXMJR-UHFFFAOYSA-N
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Description

[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, also known as CPOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOM is a synthetic compound that is classified as an epoxide, which is a type of organic compound that contains a three-membered ring consisting of two carbon atoms and one oxygen atom. In

Scientific Research Applications

[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, environmental science, and materials science. In medicinal chemistry, this compound has been shown to have antitumor activity and could potentially be used as a chemotherapeutic agent. In environmental science, this compound has been studied for its ability to degrade pollutants in soil and water. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the formation of covalent adducts with cellular nucleophiles, such as proteins and DNA. This can lead to the inhibition of cellular processes and ultimately cell death. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce DNA damage and oxidative stress in cells, which can lead to cell death. This compound has also been shown to inhibit the activity of enzymes involved in cellular metabolism, which can lead to changes in cellular function. In vivo studies have shown that this compound can cause liver and kidney damage in animals at high doses, highlighting the importance of careful dosing and monitoring in scientific research.

Advantages and Limitations for Lab Experiments

[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone has several advantages for use in scientific research, including its high purity and stability, which make it suitable for use in a range of experiments. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and monitoring in experiments. This compound is also relatively expensive compared to other compounds, which can limit its use in some research applications.

Future Directions

There are several future directions for research on [4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone, including its potential applications in drug discovery and materials science. In drug discovery, this compound could be further studied for its antitumor activity and potential as a chemotherapeutic agent. In materials science, this compound could be used as a building block for the synthesis of new materials with unique properties, such as self-healing materials or materials with tunable mechanical properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity in different systems.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with a range of potential applications in scientific research. This compound is synthesized through a multi-step process, and has been extensively studied for its potential applications in medicinal chemistry, environmental science, and materials science. The mechanism of action of this compound involves the formation of covalent adducts with cellular nucleophiles, and it has a range of biochemical and physiological effects depending on the concentration and duration of exposure. This compound has several advantages for use in scientific research, but also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in experiments. Future research directions for this compound include its potential applications in drug discovery and materials science, as well as further studies on its mechanism of action and toxicity.

Synthesis Methods

[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone is synthesized through a multi-step process that involves the reaction of 2-chlorophenol with piperidine to form 4-(2-chlorophenoxy)piperidine. This intermediate is then reacted with epichlorohydrin to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

[4-(2-chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-11-3-1-2-4-12(11)19-10-5-7-16(8-6-10)14(17)13-9-18-13/h1-4,10,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVLHXAXRDXMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2Cl)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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